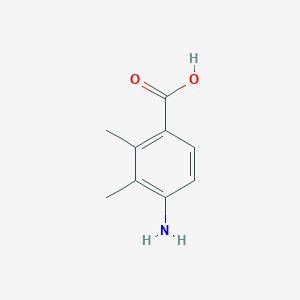

4-Amino-2,3-dimethylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,3-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSZENRVQPEAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376441 | |

| Record name | 4-amino-2,3-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5628-44-4 | |

| Record name | 4-amino-2,3-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Amino-2,3-dimethylbenzoic acid CAS 5628-44-4

An In-depth Technical Guide to 4-Amino-2,3-dimethylbenzoic acid (CAS 5628-44-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its chemical and physical properties, logical synthesis pathways, potential applications derived from its structural features, and essential safety protocols.

Core Compound Characteristics

This compound, with CAS number 5628-44-4, is a substituted aromatic carboxylic acid.[1][2] Its structure, featuring an amino group and a carboxylic acid moiety on a dimethylated benzene ring, makes it a versatile building block in organic synthesis. The spatial arrangement of these functional groups dictates its reactivity and potential applications, particularly as a precursor in the synthesis of more complex molecules.[3]

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 5628-44-4 | [1][4][5] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2][4] |

| Molecular Weight | 165.19 g/mol | [2][4] |

| Appearance | Pale purple to solid | [6] |

| Boiling Point | 349.0 °C (Predicted) | [4][5] |

| Density | 1.207 g/cm³ (Predicted) | [4] |

| pKa | 4.93 ± 0.25 (Predicted) | [5] |

| Storage | Sealed in dry, Room Temperature | [5] |

Synthesis Pathway and Rationale

While specific, peer-reviewed synthesis procedures for this compound are not extensively detailed in public literature, a logical and well-established pathway can be inferred from the synthesis of structurally similar aminobenzoic acids, such as 4-amino-3-methylbenzoic acid.[7] The most common and industrially viable approach involves a two-step process: the nitration of a dimethylbenzoic acid precursor followed by the reduction of the resulting nitro group.

Causality Behind the Chosen Pathway:

-

Starting Material Selection: 2,3-Dimethylbenzoic acid is the logical precursor. The directing effects of the existing methyl and carboxylic acid groups must be considered during the nitration step.

-

Nitration: This electrophilic aromatic substitution introduces a nitro group onto the benzene ring. The position of nitration is governed by the activating/deactivating nature of the substituents.

-

Reduction: The nitro group is subsequently reduced to an amino group. Catalytic hydrogenation is a common, high-yield method for this transformation, prized for its clean conversion and the ease of removing the catalyst via filtration.[7]

Proposed Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established methods for reducing nitrobenzoic acids to their corresponding aminobenzoic acids.[7]

Self-Validating System: The success of this protocol is validated by monitoring the reaction via Thin-Layer Chromatography (TLC) for the disappearance of the starting material and the appearance of the product. Final product identity and purity should be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

-

Reactor Setup: Charge a suitable autoclave or hydrogenation reactor with 4-Nitro-2,3-dimethylbenzoic acid (1.0 equivalent) and a solvent such as methanol (approx. 10-20 volumes).

-

Catalyst Addition: Add a catalytic amount of palladium on activated carbon (e.g., 5-10% Pd/C, typically 1-5 mol%).

-

Inerting: Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen) to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to a specified pressure (e.g., 0.5-1.0 MPa).

-

Reaction Execution: Stir the mixture vigorously at a controlled temperature (e.g., 25-60 °C) for several hours (typically 4-24 hours).[7]

-

Monitoring: Periodically (e.g., every 2-4 hours), depressurize, take a sample, and analyze it by TLC to monitor the consumption of the nitro-intermediate.

-

Work-up: Once the reaction is complete, depressurize the reactor and purge again with nitrogen.

-

Catalyst Removal: Remove the palladium catalyst by filtration through a pad of Celite. Wash the filter cake with additional methanol to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification (if necessary): The product can be further purified by recrystallization from an appropriate solvent system to achieve the desired purity.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile chemical intermediate.[2][3] Its bifunctional nature—possessing both a nucleophilic amino group and an electrophilic carboxylic acid—allows for a wide array of subsequent chemical modifications.

Expertise & Experience Insight: The presence of the two methyl groups provides steric hindrance and electronic effects that can be strategically exploited to influence the reactivity of the functional groups and the conformational properties of the final molecule. This is a crucial consideration in drug design, where precise molecular architecture is paramount for target binding.

Role as a Synthetic Building Block

The amino and carboxylic acid groups are handles for further synthetic elaboration:

-

Amide Bond Formation: The amino group can react with carboxylic acids or acyl chlorides to form amides, a fundamental linkage in many pharmaceutical compounds.

-

Esterification: The carboxylic acid group can be converted to an ester, which can modify solubility or serve as a protecting group.[3]

-

Diazotization: The amino group can undergo diazotization to form a diazonium salt, which is a highly versatile intermediate for introducing a variety of other functional groups (e.g., -OH, -CN, halogens).[3]

Potential Biological Significance

Direct studies on the biological activity of this compound are limited. However, the broader class of aminobenzoic acid derivatives has been extensively studied and shown to possess a wide range of biological activities, including:

Aminobenzoic acids are recognized as important scaffolds in medicinal chemistry.[8][9] Therefore, this compound serves as a valuable starting point for generating libraries of novel compounds for biological screening.

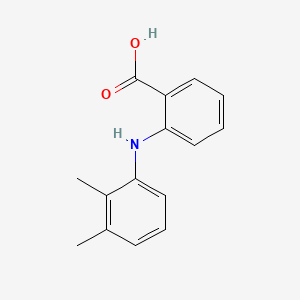

Application Workflow Diagram

Caption: Synthetic utility of this compound as an intermediate.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The toxicological properties have not been thoroughly investigated, and standard precautions for handling new chemical entities should be followed.

Trustworthiness through Self-Validating Protocols: Adherence to these safety protocols constitutes a self-validating system for laboratory safety. Regular checks of engineering controls (fume hoods) and personal protective equipment (PPE) are mandatory.

Hazard Identification

-

While specific data for this compound is sparse, related aminobenzoic acids may cause skin and eye irritation.[10][11]

-

It may be harmful if swallowed, inhaled, or absorbed through the skin.[12][13]

-

One safety data sheet for a related compound notes it is harmful to aquatic life with long-lasting effects.

Recommended Handling and PPE

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][10]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[13]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5] Keep away from oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

References

- This compound - Mosher Chemical.

- 5628-44-4 CAS MSDS (4-AMINO-2,3-DIMETHYL-BENZOIC ACID) - ChemicalBook.

- Certific

- This compound | C9H11NO2 | CID 2762777 - PubChem.

- Buy 4-Amino-3,5-dimethylbenzoic acid | 4919-40-8 - Smolecule.

- 5628-44-4 | this compound - Alachem Co., Ltd.

- SAFETY D

- SAFETY D

- 4-Amino-3-methylbenzoic acid synthesis - ChemicalBook.

- SAFETY D

- SAFETY D

- Safety D

- The Biological Significance of 4-Amino-2-chlorobenzoic Acid: A Technical Guide - Benchchem.

- List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.

Sources

- 1. This compound | C9H11NO2 | CID 2762777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5628-44-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. Buy 4-Amino-3,5-dimethylbenzoic acid | 4919-40-8 [smolecule.com]

- 4. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 5. 5628-44-4 CAS MSDS (4-AMINO-2,3-DIMETHYL-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. file.chemscene.com [file.chemscene.com]

- 7. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Molecular Structure and Properties of 4-Amino-2,3-dimethylbenzoic acid

This guide provides a comprehensive technical overview of 4-Amino-2,3-dimethylbenzoic acid, a substituted aromatic molecule with significant potential as a building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its molecular structure, spectroscopic signature, synthesis, and potential applications, grounded in established chemical principles.

Core Molecular Structure and Identification

This compound is a derivative of benzoic acid characterized by the presence of an amino group and two methyl groups on the aromatic ring. The specific arrangement of these substituents dictates its chemical reactivity and potential biological activity.

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 5628-44-4 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| SMILES | CC1=C(C=CC(=C1C)N)C(=O)O | [1] |

The core of the molecule is a benzene ring. The substituents are positioned as follows: a carboxyl group (-COOH) at position 1, two methyl groups (-CH₃) at positions 2 and 3, and an amino group (-NH₂) at position 4. This substitution pattern, particularly the vicinal methyl groups, imparts specific steric and electronic properties to the molecule.

Spectroscopic and Physicochemical Characterization

Predicted Spectroscopic Data:

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons as two singlets or narrow doublets in the 6.0-8.0 ppm range. Two singlets for the methyl groups between 2.0-2.5 ppm. A broad singlet for the amino protons (variable, 3.5-5.0 ppm). A broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Aromatic carbons in the 110-150 ppm range. Two distinct signals for the methyl carbons around 15-25 ppm. A signal for the carboxylic carbon above 165 ppm. |

| FTIR (cm⁻¹) | O-H stretch (carboxylic acid) broad band around 2500-3300. N-H stretches (amino group) in the 3300-3500 range. C=O stretch (carboxylic acid) around 1680-1710. C=C stretches (aromatic) in the 1450-1600 range. C-N stretch around 1250-1350. |

| Mass Spec. | Expected molecular ion [M]⁺ at m/z = 165.19. Common fragmentation patterns would involve the loss of -OH, -COOH, and cleavage of the methyl groups. |

Physicochemical Properties:

| Property | Predicted Value/Information | Source/Method |

| pKa | 4.93 ± 0.25 | [2] (Predicted) |

| Aqueous Solubility | Expected to be low in neutral water, but will increase significantly in acidic (protonation of the amino group) and basic (deprotonation of the carboxylic acid) conditions. | [3] |

Synthesis of this compound

A robust and widely applicable method for the synthesis of this compound involves a two-step process starting from 2,3-dimethylbenzoic acid: nitration followed by reduction. This approach provides good control over regioselectivity and generally results in high yields.

Experimental Protocol: A Generalized Procedure

The following protocol is based on well-established methods for the nitration and reduction of substituted benzoic acids.[4][5] Researchers should optimize conditions for their specific laboratory setup.

Step 1: Nitration of 2,3-Dimethylbenzoic Acid

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Starting Material: Slowly add 2,3-dimethylbenzoic acid to the cold sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 2,3-dimethylbenzoic acid, maintaining the reaction temperature below 10 °C.

-

Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture over crushed ice to precipitate the 4-Nitro-2,3-dimethylbenzoic acid.

-

Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Step 2: Reduction of 4-Nitro-2,3-dimethylbenzoic Acid

-

Catalytic Hydrogenation: In a hydrogenation vessel, dissolve 4-Nitro-2,3-dimethylbenzoic acid in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen while stirring vigorously at room temperature.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation of Product: Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples of marketed drugs containing the this compound scaffold are not prevalent, the broader class of aminobenzoic acids and their derivatives are of significant interest in drug discovery.[6][7][8][9][10][11] The structural motifs present in this molecule make it a valuable starting point for the synthesis of more complex bioactive compounds.

Potential as a Scaffold:

The this compound structure can be envisioned as a versatile scaffold for the development of enzyme inhibitors and receptor antagonists. The amino group provides a key site for further functionalization, allowing for the introduction of various pharmacophoric groups through amide bond formation or other coupling reactions. The carboxylic acid can also be modified to esters or amides to modulate physicochemical properties such as solubility and cell permeability.

A notable example from a related isomer is the development of potent antagonists for the prostaglandin E2 receptor subtype 4 (EP4), where a 3-amino-2,4-dimethyl-benzoic acid core was utilized.[12] This highlights the potential of the aminodimethylbenzoic acid framework to be adapted for specific biological targets. The unique substitution pattern of the 4-amino-2,3-dimethyl isomer offers a distinct steric and electronic profile that could be exploited for achieving selectivity and potency against various biological targets.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity. Its well-defined structure, accessible synthetic routes, and the versatile reactivity of its functional groups make it an attractive building block for the creation of novel molecules with potential applications in pharmacology and materials science. Further investigation into its biological activity and the exploration of its derivatives are warranted to fully unlock its potential. This guide serves as a foundational resource to stimulate and support such future research endeavors.

References

- PubChem. This compound.

- Blanco, M. J., Vetman, T., Chandrasekhar, S., Fisher, M. J., Harvey, A., Chambers, M., ... & Warshawsky, A. M. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters, 26(3), 931-935. [Link]

- LookChem. This compound. [Link]

- CN Patent CN105237423A. Preparation method of 3-amino-4-hydroxybenzoic acid.

- Iftikhar, K., Murtaza, S., Kausar, N., & Tahir, M. N. (2018). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. PloS one, 13(1), e0190488. [Link]

- Chiba, J., Iimura, S., Yoneda, Y., Watanabe, T., Muro, F., Tsubokawa, M., ... & Machinaga, N. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & medicinal chemistry, 15(4), 1679-1693. [Link]

- Li, Y., Zhang, T., Sun, D., Li, Y., Wang, Y., Sun, J., ... & Sun, J. (2015). Identification of para-substituted benzoic acid derivatives as potent inhibitors of the protein phosphatase Slingshot. ChemMedChem, 10(12), 2015-2020. [Link]

- Murtaza, S., Kausar, N., Arshad, U., Ahmed, S., & Tawab, A. (2023). An efficient synthesis of O-and N-alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.

- 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[13][14]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Advances, 12(34), 22005-22022. [Link]

- Vasista Group. Cas No: 2374-03-0 | 4-Amino-3-Hydroxy Benzoic Acid. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. lookchem.com [lookchem.com]

- 3. How would the ^1H NMR spectrum of 4-(N,N-dimethyl)benzoic acid differ fro.. [askfilo.com]

- 4. Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vasista.co.in [vasista.co.in]

- 8. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C9H11NO2 | CID 2762777 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Amino-2,3-dimethylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Amino-2,3-dimethylbenzoic acid is a substituted anthranilic acid derivative of significant interest as a versatile building block in medicinal chemistry and materials science. Its specific substitution pattern offers unique steric and electronic properties, making it a valuable scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for this compound. The proposed synthesis involves a two-step sequence: the regioselective nitration of 2,3-dimethylbenzoic acid to yield 4-nitro-2,3-dimethylbenzoic acid, followed by the reduction of the nitro group to the corresponding amine. This document offers a detailed exploration of the underlying reaction mechanisms, step-by-step experimental protocols, and methods for characterization and purification, designed to empower researchers in their synthetic endeavors.

Introduction

Substituted aminobenzoic acids are privileged structures in drug discovery, appearing in a wide range of biologically active compounds. The strategic placement of amino and carboxylic acid functional groups on a benzene ring provides convenient handles for derivatization, enabling the exploration of vast chemical space. This compound, in particular, presents an interesting substitution pattern where the amine and carboxylic acid are paraposed, and the adjacent methyl groups can influence the molecule's conformation and binding interactions. While not as extensively documented as some other isomers, its synthesis is of great interest for creating novel pharmaceutical candidates and functional materials.

This guide is structured to provide both a theoretical understanding and a practical framework for the synthesis of this compound. It is built upon established principles of organic chemistry and draws analogies from the synthesis of structurally related molecules.

Proposed Synthetic Pathway

The most logical and efficient synthetic route to this compound commences with the commercially available 2,3-dimethylbenzoic acid. The synthesis is conceptualized in two primary stages:

-

Electrophilic Aromatic Substitution: Nitration of 2,3-dimethylbenzoic acid to introduce a nitro group at the 4-position.

-

Reduction: Conversion of the nitro intermediate to the target primary amine.

Caption: Proposed two-step synthesis of this compound.

Step 1: Nitration of 2,3-Dimethylbenzoic Acid

Mechanistic Rationale and Regioselectivity

The nitration of 2,3-dimethylbenzoic acid is an electrophilic aromatic substitution reaction. The electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[1] The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring.

-

Carboxylic Acid Group (-COOH): This is an electron-withdrawing group and acts as a meta-director and a deactivator of the ring.[2]

-

Methyl Groups (-CH₃): These are electron-donating groups and are ortho, para-directors and activators of the ring.[2]

In the case of 2,3-dimethylbenzoic acid, the positions are influenced as follows:

-

Position 4: para to the methyl group at C2 and ortho to the methyl group at C3. This position is strongly activated.

-

Position 5: meta to the methyl group at C3 and ortho to the methyl group at C2. This position is also activated.

-

Position 6: ortho to the methyl group at C2 and ortho to the deactivating carboxylic acid group. Steric hindrance is also a significant factor at this position.

The synergistic activating effect of the two methyl groups is expected to direct the incoming nitro group primarily to the 4- and 5-positions. However, the position para to a methyl group (position 4) is generally favored over the ortho position, suggesting that 4-nitro-2,3-dimethylbenzoic acid should be the major product. Careful control of reaction conditions, particularly temperature, is crucial to maximize the yield of the desired isomer and minimize the formation of byproducts.[3]

Caption: Mechanism of electrophilic aromatic nitration.

Detailed Experimental Protocol

Caution: This reaction involves the use of strong, corrosive acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously add 15 mL of concentrated sulfuric acid. Once cooled to below 10 °C, slowly add 15 mL of concentrated nitric acid dropwise with continuous stirring. Keep this mixture cold until use.

-

Dissolution of Starting Material: In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g of 2,3-dimethylbenzoic acid in 30 mL of concentrated sulfuric acid. Cool this solution in an ice-salt bath to between 0 and 5 °C.

-

Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of 2,3-dimethylbenzoic acid over a period of 30-45 minutes. It is critical to maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 60 minutes.

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate should form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude 4-nitro-2,3-dimethylbenzoic acid can be purified by recrystallization from an ethanol-water mixture.

Characterization of 4-Nitro-2,3-dimethylbenzoic Acid

The identity and purity of the product should be confirmed by:

-

Melting Point: Determination of the melting point and comparison with literature values if available.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two singlets for the two methyl groups and two doublets in the aromatic region, confirming the 1,2,3,4-substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the carboxylic acid carbon, the two methyl carbons, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: Characteristic peaks for the carboxylic acid O-H and C=O stretches, and the N-O stretches of the nitro group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Step 2: Reduction of 4-Nitro-2,3-dimethylbenzoic Acid

Mechanistic Rationale

The reduction of the nitro group to a primary amine can be achieved through various methods. Catalytic hydrogenation is a clean and efficient method that typically proceeds with high yield.[4] In this process, the nitro compound is treated with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction occurs on the surface of the catalyst, where hydrogen is adsorbed and reacts with the nitro group.

Alternative reduction methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid.[5][6] However, catalytic hydrogenation is often preferred due to milder reaction conditions and easier product isolation.

Detailed Experimental Protocol (Catalytic Hydrogenation)

Caution: Hydrogen gas is flammable and can form explosive mixtures with air. This reaction must be conducted in a well-ventilated area, away from ignition sources, using appropriate hydrogenation equipment.

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), add a solution of 5.0 g of 4-nitro-2,3-dimethylbenzoic acid in 100 mL of methanol.

-

Catalyst Addition: Carefully add 0.5 g of 10% palladium on carbon (Pd/C) catalyst to the solution.

-

Hydrogenation: Seal the vessel and purge it with nitrogen gas before introducing hydrogen. Pressurize the vessel with hydrogen gas to approximately 50 psi.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 4-6 hours.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation of Product: Remove the methanol from the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.

-

Purification: The product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a crystalline solid.

Characterization of this compound

The final product should be characterized using the following techniques:

-

Melting Point: To assess purity.

-

¹H NMR Spectroscopy: The spectrum should show the disappearance of the aromatic protons in the downfield region characteristic of the nitro-substituted ring and the appearance of a broad singlet for the -NH₂ protons, along with the expected aromatic and methyl signals.

-

¹³C NMR Spectroscopy: The carbon attached to the newly formed amino group will show a significant upfield shift compared to the nitro-intermediate.

-

Infrared (IR) Spectroscopy: The characteristic N-O stretching peaks of the nitro group will be absent, and new peaks corresponding to the N-H stretching of the primary amine will appear.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product (C₉H₁₁NO₂, MW: 165.19 g/mol ).[7]

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key IR Peaks (cm⁻¹) (Predicted) | ¹H NMR Signals (Predicted) |

| 2,3-Dimethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | 2500-3300 (O-H), 1680-1710 (C=O) | Aromatic H's, 2x Methyl H's, Carboxyl H |

| 4-Nitro-2,3-dimethylbenzoic Acid | C₉H₉NO₄ | 195.17 | 2500-3300 (O-H), 1690-1720 (C=O), 1510-1560 & 1345-1385 (N-O) | Aromatic H's, 2x Methyl H's, Carboxyl H |

| This compound | C₉H₁₁NO₂ | 165.19 | 3300-3500 (N-H), 2500-3300 (O-H), 1670-1700 (C=O) | Aromatic H's, 2x Methyl H's, Amino H's, Carboxyl H |

Conclusion

The synthesis of this compound is a feasible endeavor for a proficient organic chemist. The proposed two-step pathway, involving nitration followed by reduction, is based on well-established and reliable chemical transformations. The critical step is the regioselective nitration of 2,3-dimethylbenzoic acid, which requires careful control of reaction conditions to favor the formation of the desired 4-nitro isomer. Subsequent reduction of the nitro group is a standard procedure with several high-yielding methods available. Thorough characterization of the intermediate and final product is essential to confirm the success of the synthesis. This guide provides a solid foundation for researchers to produce this valuable chemical building block for further exploration in drug discovery and materials science.

References

- Benchchem. (2025). A comparative study of different synthetic routes to 4-Amino-2-(methylthio)benzoic acid.

- PubMed. (2024).

- PubChem. (n.d.). This compound. [Link]

- Benchchem. (2025). A Comparative Guide to the Synthetic Routes of 4-Amino-3-bromobenzoic Acid.

- Benchchem. (2025).

- Benchchem. (2025).

- Wikipedia. (n.d.). 4-Nitrobenzoic acid. [Link]

- Google Patents. (n.d.).

- Benchchem. (2025).

- Benchchem. (2025).

- Benchchem. (2025). The Enigmatic Journey of 4-Amino-2-(methylthio)benzoic Acid: A Technical Guide.

- NIST. (n.d.). 4-Amino-3-methylbenzoic acid. [Link]

- Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. [Link]

- YouTube. (2023). Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide. [Link]

- LookChem. (n.d.). This compound. [Link]

- PubChem. (n.d.). 4-Amino-2-[(2,3-dimethylbenzoyl)amino]benzoic acid. [Link]

- ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]

- Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

- Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.

- Profnit. (n.d.).

- Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.

- Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

- Google Patents. (n.d.). CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4.

- PrepChem.com. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid. [Link]

- Benchchem. (2025).

- CDC Stacks. (n.d.).

- ResearchGate. (2025). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. [Link]

- ResearchGate. (2025). ChemInform Abstract: Regioselective Nitration of 3-Fluoro-2-Substituted Benzoic Acids. [Link]

Sources

- 1. sga.profnit.org.br [sga.profnit.org.br]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 5. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. prepchem.com [prepchem.com]

- 7. This compound | C9H11NO2 | CID 2762777 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Amino-2,3-dimethylbenzoic Acid: A Technical Guide

This guide provides a comprehensive technical analysis of the expected spectroscopic characteristics of 4-Amino-2,3-dimethylbenzoic acid (C₉H₁₁NO₂; M.W.: 165.19 g/mol ). As a crucial molecule in synthetic chemistry and a potential building block in drug discovery, a thorough understanding of its spectral properties is paramount for its unambiguous identification and characterization.

While direct experimental spectra for this specific isomer are not widely available in public repositories, this document leverages established principles of nuclear magnetic resonance, infrared and ultraviolet-visible spectroscopy, and mass spectrometry, alongside empirical data from closely related structural isomers, to construct a robust and predictive spectroscopic profile. This approach provides researchers and drug development professionals with a reliable reference for sample verification and quality control.

Molecular Structure and Spectroscopic Overview

The unique substitution pattern of this compound—featuring an electron-donating amine group and an electron-withdrawing carboxylic acid group on a tetrasubstituted benzene ring—governs its distinct spectral fingerprint. The interplay of these functional groups and the steric effects of the vicinal methyl groups create a unique electronic environment that is reflected in each spectroscopic technique.

Figure 1: Structure of this compound with atom numbering for NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra are detailed below, based on the analysis of substituent effects and comparison with isomers such as 4-amino-3-methylbenzoic acid.[1]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the two aromatic protons, the amine and carboxylic acid protons, and the two methyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale / Comments |

| COOH | ~11-13 | Singlet (broad) | 1H | The acidic proton is typically broad and downfield; its position is highly dependent on solvent and concentration. |

| Ar-H 6 | ~7.6-7.8 | Doublet | 1H | This proton is ortho to the electron-withdrawing COOH group, leading to a downfield shift. It will be split by H5. |

| Ar-H 5 | ~6.5-6.7 | Doublet | 1H | This proton is ortho to the strongly electron-donating NH₂ group, causing a significant upfield (shielding) effect. It will be split by H6. |

| NH ₂ | ~4.0-5.5 | Singlet (broad) | 2H | The chemical shift of amine protons is variable and depends on solvent, concentration, and temperature. |

| C3-CH ₃ | ~2.2-2.4 | Singlet | 3H | Methyl group adjacent to the amino group. |

| C2-CH ₃ | ~2.0-2.2 | Singlet | 3H | Methyl group adjacent to the carboxyl group. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts are predicted based on the additive effects of the substituents on the aromatic ring.[2]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale / Comments |

| C OOH | ~168-172 | Typical chemical shift for a carboxylic acid carbon. |

| C 4 | ~148-152 | Attached to the electron-donating amino group (ipso-carbon), shifted significantly downfield. |

| C 2 | ~138-142 | Attached to the carboxyl group and a methyl group. |

| C 1 | ~135-139 | Quaternary carbon attached to a methyl group. |

| C 6 | ~130-133 | Aromatic CH, ortho to the carboxyl group. |

| C 3 | ~120-125 | Attached to a methyl group and ortho to the amino group. |

| C 5 | ~112-116 | Aromatic CH, ortho to the amino group, expected to be shielded (upfield). |

| C3-C H₃ | ~18-22 | Methyl carbon signal. |

| C2-C H₃ | ~14-18 | Methyl carbon signal, slightly more upfield due to proximity to the carboxyl group. |

Protocol for NMR Data Acquisition

A robust NMR analysis relies on correct sample preparation and instrument parameter selection.

Figure 2: Standard workflow for NMR spectroscopy.

Causality in Experimental Choices:

-

Solvent Selection: DMSO-d₆ is often preferred for aminobenzoic acids as it effectively solubilizes the polar compound and its acidic (COOH) and amine (NH₂) protons are readily observable. Chloroform-d (CDCl₃) can also be used, but proton exchange may be faster, potentially broadening the COOH and NH₂ signals.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance outside the typical range for organic molecules.

-

Number of Scans: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope (~1.1%) and its smaller gyromagnetic ratio, which results in a much lower signal-to-noise ratio compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and primary amine groups.[3][4]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Comments |

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad | A very broad band is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[5] |

| N-H stretch (Primary amine) | 3450 - 3300 | Medium | Two distinct peaks are expected for the symmetric and asymmetric stretching of the primary amine. |

| C-H stretch (Aromatic) | 3100 - 3000 | Weak-Medium | Characteristic of C-H bonds on the benzene ring.[6] |

| C-H stretch (Aliphatic) | 3000 - 2850 | Medium | From the two methyl groups. |

| C=O stretch (Carboxylic acid) | 1710 - 1680 | Strong, Sharp | A strong, sharp absorption is a hallmark of the carbonyl group in a carboxylic acid.[7] |

| C=C stretch (Aromatic) | 1620 - 1580 & 1510 - 1450 | Medium-Strong | Two or three bands are typical for aromatic ring stretching. |

| N-H bend (Primary amine) | 1650 - 1580 | Medium | This bending vibration can sometimes overlap with the aromatic C=C stretching bands. |

| C-N stretch (Aryl amine) | 1340 - 1250 | Medium-Strong | Stretching vibration of the bond between the aromatic ring and the nitrogen atom. |

| O-H bend (Carboxylic acid) | 1440 - 1395 & 950 - 910 | Medium, Broad | In-plane and out-of-plane bending vibrations, respectively. |

| C-H out-of-plane bend | 900 - 675 | Strong | The specific pattern can sometimes help identify the substitution pattern of the aromatic ring.[6] |

Protocol for FTIR-ATR Data Acquisition

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.

-

Data Collection: Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

| m/z Value | Predicted Ion | Comments |

| 165 | [M]⁺˙ | The molecular ion peak, corresponding to the exact molecular weight. |

| 148 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 147 | [M - H₂O]⁺˙ | Loss of water, a common fragmentation for carboxylic acids. |

| 120 | [M - COOH]⁺ | Loss of the entire carboxyl group as a radical, resulting in an aminodimethylbenzene cation. |

| 119 | [M - CO₂]⁺˙ | Decarboxylation to form the 2,3-dimethylaniline radical cation. |

Rationale for Fragmentation: Under electron ionization (EI), the initial radical cation [M]⁺˙ will undergo fragmentation. The most common pathways for aromatic carboxylic acids involve the loss of neutral molecules or radicals from the carboxyl group.[8][9] Loss of water, hydroxyl, and the entire carboxyl group are highly probable. Decarboxylation is also a characteristic fragmentation pathway.

Protocol for Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source. This energy is sufficient to ionize the molecule and induce fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated π-systems, such as aromatic rings.

The benzene ring itself has characteristic absorptions around 204 nm and 256 nm.[10] The presence of substituents significantly alters these absorptions:

-

-COOH group: Acts as a chromophore, causing a slight bathochromic (red) shift.

-

-NH₂ group: Acts as a powerful auxochrome, with its non-bonding electrons extending the conjugation with the π-system of the ring. This causes a significant bathochromic and hyperchromic (increased intensity) shift.[11]

-

-CH₃ groups: Have a minor auxochromic effect.

Given these effects, this compound is expected to exhibit two primary absorption bands.

| Predicted λₘₐₓ (nm) | Transition | Comments |

| ~220-240 | π → π | An intense band corresponding to the primary aromatic absorption, shifted to a longer wavelength by the substituents. |

| ~280-300 | π → π | A less intense band corresponding to the secondary aromatic absorption, also significantly red-shifted due to the strong auxochromic effect of the amino group. |

Solvent Effects: The position of these maxima can be sensitive to the solvent polarity and pH. In acidic solutions, protonation of the amino group (-NH₃⁺) would cause a hypsochromic (blue) shift, as the lone pair on the nitrogen is no longer available to conjugate with the ring. Conversely, in basic solutions, deprotonation of the carboxylic acid (-COO⁻) may cause a slight bathochromic shift.

Conclusion

The spectroscopic profile of this compound is dictated by the electronic interplay of its amino, carboxyl, and methyl substituents on the aromatic core. This guide presents a predicted but scientifically grounded dataset for its ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis analysis. The provided tables of expected values, mechanistic rationales, and standardized experimental protocols offer a comprehensive framework for researchers engaged in the synthesis, purification, and application of this compound, ensuring confident structural verification and facilitating its use in further research and development.

References

- Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino (A), 3-amino (B), 2-aminobenzoic acid (C), the optimized molecular structures, and their relative energies. ResearchGate.

- 4-Amino-3-methylbenzoic acid. PubChem.

- Spectroscopy of Aromatic Compounds. Fiveable.

- 4-Amino-3-methylbenzoic acid - Optional[ATR-IR] - Spectrum. SpectraBase.

- Supporting Information.

- 4-Amino-3-methylbenzoic acid. NIST WebBook.

- 4-Amino-3-methylbenzoic acid. NIST WebBook.

- UV/VIS SPECTROSCOPY. University of Pretoria.

- Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. PubMed.

- Vis-UV spectra of aromatic compounds. Química Orgánica.

- Mass Spectra of Derivatives of o-Aminobenzoic Acid. Analytical Chemistry.

- Spectroscopy of Aromatic Compounds. OpenStax.

- INVESTIGATION OF THE PROTONATION SITES IN POLYFUNCTIONAL ANALYTES UPON ATMOSPHERIC PRESSURE IONIZATION IN MASS SPECTROMETRY AND TANDEM MASS SPECTROMETRY. Purdue University.

- UV-Vis Spectroscopy.

- 4-Amino-2-methylbenzoic acid. PubChem.

- What functional groups would be present in benzoic acid and seen on the IR spectrum? Quora.

- Infrared spectrum of benzoic acid. Doc Brown's Chemistry.

- Benzoic acids and derivatives. MassBank.

- IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. ResearchGate.

- 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Human Metabolome Database.

- 4-Amino-3-methylbenzoic acid. Chemsrc.

- Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.

- What is the IR spectrum of benzoic acid? How is it determined? Quora.

- Table of Characteristic IR Absorptions.

- Supplementary Information. The Royal Society of Chemistry.

- Benzoic acid, 4-[[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino]-. SpectraBase.

Sources

- 1. 4-Amino-3-methylbenzoic acid | C8H9NO2 | CID 75598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-3-methylbenzoic acid(2486-70-6) 13C NMR [m.chemicalbook.com]

- 3. 4-Amino-3-methylbenzoic acid(2486-70-6) IR Spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. fiveable.me [fiveable.me]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 11. staff.hnue.edu.vn [staff.hnue.edu.vn]

An In-depth Technical Guide to the Biological Activity of 4-Amino-2,3-dimethylbenzoic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2,3-dimethylbenzoic acid (CAS 5628-44-4) is a substituted aromatic amine whose direct biological activities are not extensively documented in publicly available literature.[1][2][3][4][5] However, its structural similarity to other biologically active aminobenzoic acid derivatives suggests a potential for a range of pharmacological effects. This guide provides a comprehensive analysis of the inferred biological activity of this compound by examining the structure-activity relationships of closely related analogs. We will delve into the known antimicrobial, anticancer, and enzyme-inhibiting properties of substituted aminobenzoic acids to build a predictive profile for the title compound. Furthermore, this document outlines detailed, field-proven experimental protocols to facilitate the systematic investigation of its biological potential, thereby providing a foundational roadmap for future research and drug discovery efforts.

Introduction: The Aminobenzoic Acid Scaffold

Aminobenzoic acids are a class of organic compounds that feature both an amine and a carboxylic acid functional group attached to a benzene ring. This scaffold is a common building block in medicinal chemistry, with para-aminobenzoic acid (PABA) being a well-known example.[6] The versatility of this structure allows for substitutions at various positions on the aromatic ring, as well as modifications to the amino and carboxyl groups, leading to a diverse range of biological activities.[6][7] Derivatives of aminobenzoic acid have been explored for their potential as anticancer, anti-Alzheimer's, antibacterial, antiviral, antioxidant, and anti-inflammatory agents.[6]

This compound is a derivative of PABA with two methyl groups at the 2 and 3 positions of the benzene ring.[1] While its primary commercial availability is as a chemical intermediate, its unique substitution pattern warrants a deeper investigation into its potential biological significance.[2][3][4][5][8]

Inferred Biological Activity Profile of this compound

Based on the known biological activities of structurally similar compounds, we can infer a potential activity profile for this compound. It is crucial to underscore that the following sections are based on extrapolation and require experimental validation.

Potential Antimicrobial Activity

Substituted p-aminobenzoic acids are known to interfere with folate biosynthesis in microorganisms.[9][10] Dihydropteroate synthase (DHPS), a key enzyme in this pathway, utilizes PABA for the synthesis of dihydrofolate. Analogs of PABA can act as competitive inhibitors of DHPS, thereby halting bacterial growth. The substitution pattern on the PABA ring significantly influences this activity. For instance, bulky groups in the 2-position can affect the rate of incorporation of the analog into a dihydropteroic acid-like molecule.[9] Given the presence of a methyl group at the 2-position, this compound may exhibit inhibitory activity against DHPS, although its efficacy would need to be determined experimentally.

Potential as an Enzyme Inhibitor

Derivatives of aminobenzoic acid have been identified as inhibitors of various enzymes. Notably, 2,3-dimethylphenyloxalylaminobenzoic acid has been identified as a reversible and competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin and leptin signaling pathways.[11] This suggests that the 2,3-dimethyl substitution pattern on an aromatic ring linked to an aminobenzoic acid moiety can be accommodated within the active site of PTP1B. Therefore, it is plausible that this compound or its derivatives could be investigated as potential PTP1B inhibitors.

Potential Anticancer and Cytotoxic Activity

Numerous derivatives of p-aminobenzoic acid have been synthesized and evaluated for their anticancer properties.[6][7] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. The specific substitutions on the aminobenzoic acid scaffold are critical for cytotoxic activity against different cancer cell lines. While no direct evidence exists for this compound, its potential in this area should not be dismissed and warrants investigation.

Proposed Experimental Protocols for Biological Activity Screening

To empirically determine the biological activity of this compound, a systematic screening approach is recommended. The following are detailed, step-by-step methodologies for key initial experiments.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

Methodology: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubate at 37°C with shaking until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Diagram of Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for Antimicrobial Susceptibility Testing.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of this compound on human cancer cell lines.

Methodology: MTT Assay

-

Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in cell culture medium.

-

Replace the medium in the wells with the medium containing the compound dilutions.

-

Include a vehicle control (medium with the same concentration of DMSO).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Diagram of In Vitro Cytotoxicity Assay Workflow

Caption: Workflow for In Vitro Cytotoxicity Assay.

Structure-Activity Relationship (SAR) Considerations

The biological activity of aminobenzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[12]

-

Electronic Effects: The electron-donating or -withdrawing nature of substituents can influence the pKa of the amino and carboxyl groups, which in turn can affect binding to biological targets.

-

Steric Effects: The size and shape of substituents can impact how the molecule fits into the active site of an enzyme or receptor. As previously mentioned, bulky groups at the 2-position can hinder activity in some cases.[9]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by its substituents, will affect its ability to cross cell membranes and reach its target.

The two methyl groups in this compound are electron-donating and increase the lipophilicity of the molecule compared to PABA. The steric bulk at the 2 and 3 positions could have a significant impact on its interaction with various biological targets.

Synthesis and Chemical Properties

This compound is available from several chemical suppliers.[2][3][4][5][8] Its chemical structure, with a primary amine and a carboxylic acid, allows for a variety of chemical modifications to generate a library of derivatives for further biological evaluation. For example, the amino group can be acylated or alkylated, and the carboxylic acid can be converted to esters or amides.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| CAS Number | 5628-44-4 | [1] |

| XLogP3 | 1.5 | [1] |

Safety and Handling

Detailed safety and handling information for this compound is not extensively published. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Conclusion and Future Directions

While direct biological activity data for this compound is currently lacking, a review of its structural analogs suggests several promising avenues for investigation, including antimicrobial, enzyme inhibitory, and anticancer activities. The unique 2,3-dimethyl substitution pattern distinguishes it from more commonly studied aminobenzoic acids and may confer novel biological properties.

The experimental protocols provided in this guide offer a clear and robust framework for initiating the biological characterization of this compound. Future research should focus on a systematic screening against a broad range of biological targets, followed by the synthesis and evaluation of derivatives to explore the structure-activity relationship and optimize any identified biological activities. Such studies will be instrumental in determining the true therapeutic potential of this compound and its derivatives.

References

- W. P. Seydel, J. K., Schaper, K. J., Wempe, E., & Cordes, H. P. (1976). p-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry, 19(4), 483–492. [Link]

- Sun, T., Liang, F., Gao, Y., Li, Y., & Liu, W. (2003). Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B. Bioorganic & Medicinal Chemistry Letters, 13(18), 3177–3181. [Link]

- Harris, S. M., & Söll, D. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science, 9(5), 941–950. [Link]

- Yousaf, H., & Zaheer, M. (2023).

- Seydel, J. K., Schaper, K. J., Wempe, E., & Cordes, H. P. (1976). p-Aminobenzoic acid derivatives. Mode of action and structure-activity relations in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry, 19(4), 483-492. [Link]

- PubChem. (n.d.). This compound.

- Ibrahim, M. A. A., & Panda, S. S. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. International Journal of Pharmaceutical Sciences Review and Research, 32(1), 133-140. [Link]

- Kulkarni, S. S., Mehere, A. P., & Shenoy, P. A. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry, 2(3), 300-303. [Link]

- Kumar, D., Kumar, N., & Singh, S. (2012). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica, 4(2), 735-741. [Link]

- Google Patents. (1977). Method of preparing methyl esters of 4-dimethyl amino-2-metoxybenzoic acid.

- Meeta, K., Kumar, P., & Narasimhan, B. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 2(2), 85-95. [Link]

- Google Patents. (2015).

- PubChem. (n.d.). 4-(Dimethylamino)benzoic acid.

- Alachem Co., Ltd. (n.d.). 5628-44-4 | this compound. [Link]

- Google Patents. (2011). Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.

- Chemicalbridge. (n.d.). This compound. [Link]

- Google Patents. (2013).

- Solubility of Things. (n.d.). The Role of Isomerism in Biological Activity. [Link]

- Cazzaniga, E., Basilico, N., & Pellegrino, S. (2023).

- Cazzaniga, E., Basilico, N., & Pellegrino, S. (2023).

- SlideShare. (2018). Stereochemistry and biological activity of drugs. [Link]

Sources

- 1. This compound | C9H11NO2 | CID 2762777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5628-44-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. CAS 5628-44-4 | 4757-1-10 | MDL MFCD04114099 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. This compound,5628-44-4-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 5. This compound | 5628-44-4 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iomcworld.com [iomcworld.com]

4-Amino-2,3-dimethylbenzoic Acid: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers

Introduction

In the landscape of medicinal chemistry and drug development, the identification of novel molecular scaffolds is a critical starting point for innovation. 4-Amino-2,3-dimethylbenzoic acid is a synthetically accessible aromatic compound belonging to the class of substituted anthranilic acids.[1] While its direct biological applications are not yet extensively documented, its structure presents a compelling platform for the generation of novel chemical entities. The molecule features three key functional domains ripe for chemical modification: a nucleophilic aromatic amine, a carboxylic acid, and a substituted phenyl ring. This unique combination makes it an intriguing, yet underexplored, building block for creating libraries of compounds aimed at various biological targets.[2][3]

This guide provides a technical framework for researchers, outlining the core properties of this compound, potential synthesis strategies, and a detailed exploration of its most promising research applications. We will delve into its potential as a scaffold for generating novel enzyme inhibitors, with a specific focus on anthranilate synthase—a validated target for antimicrobial and herbicidal agents.[4]

Section 1: Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. These properties govern its solubility, stability, and reactivity in experimental settings.

Core Properties

The key computed physicochemical properties of this compound are summarized below, providing a baseline for experimental design.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 5628-44-4 | [1] |

| SMILES | CC1=C(C=CC(=C1C)N)C(=O)O | [1] |

| LogP | 2.165 | [5] |

| pKa | 4.93 ± 0.25 (Predicted) | [5] |

| Boiling Point | 349 °C at 760 mmHg | [5] |

Proposed Synthesis Pathway

While specific synthesis routes for this compound are not widely published, a reliable method can be extrapolated from established procedures for structurally similar aminobenzoic acids.[6][7] The most common and effective approach involves the catalytic reduction of the corresponding nitro-substituted precursor, 2,3-dimethyl-4-nitrobenzoic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of the nitro-intermediate.

1. Reaction Setup:

-

To a solution of 2,3-dimethyl-4-nitrobenzoic acid (1.0 eq) in methanol (10-15 mL per gram of substrate) in a hydrogenation flask, add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight of the substrate).

-

Seal the flask and purge the system thoroughly with nitrogen gas, followed by hydrogen gas.

2. Hydrogenation:

-

Pressurize the vessel with hydrogen gas (typically 50-60 psi or as determined by equipment).

-

Stir the reaction mixture vigorously at room temperature (or slightly elevated temperature, e.g., 60°C, to increase reaction rate) for 12-24 hours.[7]

3. Monitoring and Work-up:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Once complete, carefully depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

4. Purification:

-

The resulting solid, this compound, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.[7]

Section 2: A Scaffold for Medicinal Chemistry

The true potential of this compound lies in its utility as a versatile building block. Its functional groups provide orthogonal handles for derivatization, allowing for the systematic exploration of chemical space to optimize biological activity.

-

Carboxylic Acid (-COOH): Can be readily converted to esters, amides, or acid halides, enabling linkage to a vast array of chemical moieties.[2]

-

Amino Group (-NH₂): Can undergo acylation, alkylation, or be used in coupling reactions to form ureas, sulfonamides, or larger heterocyclic systems.

-

Aromatic Ring: The ring itself can be subject to electrophilic aromatic substitution, although the existing substituents will direct the position of new functional groups.

Caption: Derivatization potential of this compound.

Section 3: Potential as an Inhibitor of Anthranilate Synthase

A highly promising and logical research application for this molecule is as a potential inhibitor of anthranilate synthase.

Scientific Rationale

Anthranilate synthase is a crucial enzyme in the shikimate pathway, responsible for synthesizing tryptophan.[4] This pathway is essential for bacteria, fungi, and plants, but absent in humans, making it an excellent target for developing selective antibiotics, antifungals, and herbicides.[4] The enzyme converts chorismate to anthranilate (2-aminobenzoic acid).

This compound is a structural analog of the enzyme's product, anthranilate. It can be hypothesized that this molecule could act as a competitive inhibitor by binding to the active site intended for anthranilate, thereby blocking the enzyme's function through feedback inhibition or by mimicking a transition state. The additional methyl groups at the 2 and 3 positions could enhance binding affinity through hydrophobic interactions within the active site, a common strategy in rational drug design.

Caption: Hypothesized mechanism of anthranilate synthase inhibition.

Experimental Protocol: In Vitro Anthranilate Synthase Inhibition Assay

This protocol provides a framework for testing the inhibitory activity of this compound against anthranilate synthase.

1. Enzyme Preparation:

-

Clone and express the gene for anthranilate synthase (e.g., TrpE/TrpG from Serratia marcescens or Mycobacterium tuberculosis) in an E. coli expression system.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.

2. Activity Assay:

-

The enzyme's activity is typically measured by monitoring the formation of the fluorescent product, anthranilate.

-

Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.6, containing 10 mM MgCl₂, 10 mM L-glutamine, and 1 mM DTT).

-

In a 96-well microplate, set up reactions containing the reaction buffer, a fixed concentration of the substrate chorismate (at or near its Kₘ value), and varying concentrations of this compound (e.g., from 0.1 µM to 100 µM).

-

Initiate the reaction by adding the purified anthranilate synthase enzyme.

3. Data Acquisition and Analysis:

-

Measure the increase in fluorescence over time using a plate reader (Excitation: ~325 nm, Emission: ~400 nm).

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Section 4: Inferred Potential in Other Therapeutic Areas

While enzyme inhibition is a primary hypothesis, the broader class of aminobenzoic acid derivatives has shown diverse biological activities.[8] This suggests that this compound or its derivatives could be explored for other applications.

-

Anti-inflammatory Properties: Many benzoic acid derivatives, including analogs of anthranilic acid, are known to possess anti-inflammatory effects.[9][10] The core structure is related to that of non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Activity: Substituted aromatic acids are a well-known class of antimicrobial agents.[6] Derivatives could be screened against panels of pathogenic bacteria and fungi.

-

Anticancer Potential: The aminobenzoic acid scaffold is present in numerous compounds investigated for anticancer properties.[11][12]

Caption: Inferred research potential based on structural class.

Conclusion

This compound represents a molecule of significant untapped potential for chemical and biological research. While current literature on its direct applications is sparse, its structural features strongly suggest its utility as a versatile scaffold in medicinal chemistry. The most compelling and scientifically grounded hypothesis is its role as a potential inhibitor of anthranilate synthase, a validated target for antimicrobial agents. The experimental frameworks provided in this guide offer a clear path for researchers to synthesize, derivatize, and screen this compound, potentially unlocking novel therapeutic agents. Its exploration is a valuable endeavor for any research program focused on the discovery of new drugs and bioactive compounds.

References

- Payne, R. J., Toscano, M. D., Bulloch, E. M. M., Abell, A. D., & Abell, C. (2005). Design and synthesis of aromatic inhibitors of anthranilate synthase. Organic & Biomolecular Chemistry, 3(11), 2073–2083.

- RSC Publishing. (2005). Design and synthesis of aromatic inhibitors of anthranilate synthase.

- RSC Publishing. (2005). Design and synthesis of aromatic inhibitors of anthranilate synthase.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Amino-2-[(2,3-dimethylbenzoyl)amino]benzoic acid. National Center for Biotechnology Information.

- Lott, J. S., et al. (2023). Structure, mechanism and inhibition of anthranilate phosphoribosyltransferase. RSC Chemical Biology, 4(1), 10-25.

- Letters in Applied NanoBioScience. (2021). Inhibition of Anthranilate Synthase Component II, a Novel Protein of S. pneumoniae as a Potential Target for. Letters in Applied NanoBioScience, 10(3), 2685-2693.

- PubChem. (n.d.). 4-Amino-2,6-dimethylbenzoic acid. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.

- LookChem. (n.d.). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatility of 2,3-Dimethylbenzoic Acid.

- Blanco, M. J., et al. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters, 26(3), 931-935.

- PubChem. (n.d.). 4-Amino-3-methylbenzoic acid. National Center for Biotechnology Information.

- ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.

- ResearchGate. (2014). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.